3-bromo-N-(2,4-dimethoxyphenyl)benzamide
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Overview
Description
3-bromo-N-(2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO3 It is a brominated derivative of benzamide, characterized by the presence of a bromine atom at the 3-position of the benzamide ring and two methoxy groups at the 2- and 4-positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide typically involves the bromination of N-(2,4-dimethoxyphenyl)benzamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the benzamide ring at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,4-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
3-bromo-N-(2,4-dimethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 4-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(3,4-dimethoxyphenyl)benzamide
- 3-bromo-N-(2,5-dimethoxyphenyl)benzamide
Uniqueness
3-bromo-N-(2,4-dimethoxyphenyl)benzamide is unique due to the specific positioning of the bromine atom and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14BrNO3 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
3-bromo-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |
InChI Key |
OFCIYRLSASYXBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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